molecular formula C9H8BNO2 B13717904 2-(E)-2-Cyanovinylbenzeneboronic acid

2-(E)-2-Cyanovinylbenzeneboronic acid

Cat. No.: B13717904
M. Wt: 172.98 g/mol
InChI Key: IBOPZLYQFBLSRH-HYXAFXHYSA-N
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Description

2-(E)-2-Cyanovinylbenzeneboronic acid is a boronic acid derivative featuring a cyano-substituted vinyl group attached to a benzene ring. Its molecular structure combines the electron-withdrawing cyano group with a boronic acid moiety, making it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in synthesizing biaryl compounds for pharmaceuticals and materials science . The (E)-stereochemistry of the vinyl group enhances stability and influences reactivity in catalytic processes.

Properties

Molecular Formula

C9H8BNO2

Molecular Weight

172.98 g/mol

IUPAC Name

[2-[(Z)-2-cyanoethenyl]phenyl]boronic acid

InChI

InChI=1S/C9H8BNO2/c11-7-3-5-8-4-1-2-6-9(8)10(12)13/h1-6,12-13H/b5-3-

InChI Key

IBOPZLYQFBLSRH-HYXAFXHYSA-N

Isomeric SMILES

B(C1=CC=CC=C1/C=C\C#N)(O)O

Canonical SMILES

B(C1=CC=CC=C1C=CC#N)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(E-Cyanovinyl)phenylboronic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate, sodium carbonate, or cesium carbonate

    Solvent: Tetrahydrofuran (THF), toluene, or dimethylformamide (DMF)

    Temperature: 50-100°C

Industrial Production Methods

While specific industrial production methods for 2-(E-Cyanovinyl)phenylboronic acid are not well-documented, the general principles of large-scale Suzuki–Miyaura coupling can be applied. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(E-Cyanovinyl)phenylboronic acid can undergo various types of chemical reactions, including:

    Oxidation: Conversion to phenols or quinones using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the cyanovinyl group to an amine using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions where the boronic acid group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base.

Major Products

    Oxidation: Phenols, quinones

    Reduction: Amines

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

2-(E-Cyanovinyl)phenylboronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(E-Cyanovinyl)phenylboronic acid primarily involves its ability to form stable complexes with various biomolecules. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in various applications, including the development of sensors and drug delivery systems .

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Boronic Acids

Compound Name Molecular Formula Substituents Key Features
2-(E)-2-Cyanovinylbenzeneboronic acid C9H8BNO2 Boronic acid, (E)-cyanovinyl Electron-deficient vinyl group enhances reactivity in cross-coupling .
2-Cyanophenylboronic acid C7H6BNO2 Boronic acid, cyano (para) Lacks vinyl group; used in aryl-aryl couplings .
3-Cyano-2-methylphenylboronic acid C8H8BNO2 Boronic acid, cyano, methyl Methyl group increases steric hindrance, reducing reaction rates .
(2E)-2-Buten-1-ylboronic acid C4H9BO2 Boronic acid, trans-alkenyl Simple alkenyl boronic acid; limited conjugation with aromatic systems .
2-Ethylphenylboronic acid C8H11BO2 Boronic acid, ethyl Alkyl substituent enhances solubility but lowers electrophilicity .

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